Cyclopropyl(phenyl)methanesulfonamide
Description
Cyclopropyl(phenyl)methanesulfonamide is a sulfonamide derivative characterized by a cyclopropyl group attached to a phenylmethane backbone, with a sulfonamide functional group (-SO₂NH₂). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The cyclopropyl moiety introduces ring strain and electron-withdrawing effects, which can influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
cyclopropyl(phenyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,11,12,13) |
InChI Key |
FXAAYRPXUQLXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(phenyl)methanesulfonamide can be synthesized through the reaction of cyclopropylamine with phenylmethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:
Cyclopropylamine+Phenylmethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(phenyl)methanesulfonamide has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of cyclopropyl(phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methanesulfonamide Derivatives
- N-[4-(1-Hydroxy-2-(isopropylamino)ethyl)phenyl]methanesulfonamide (): This compound features a methanesulfonamide core with a 4-substituted phenyl group bearing a hydroxy-isopropylaminoethyl chain. Unlike cyclopropyl(phenyl)methanesulfonamide, its substituents suggest beta-adrenergic activity, highlighting how side-chain modifications dictate pharmacological targeting .
Perfluidone (1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide) () :
Perfluidone incorporates a trifluoromethyl group and a phenylsulfonyl substituent, enhancing its electron-withdrawing character. This contrasts with the cyclopropyl group in the target compound, which provides steric bulk without fluorine’s electronegativity. Such differences impact solubility and metabolic stability .
Sulfonamide-Related Compounds
- Sulfamethoxazole-Related Compounds (): Derivatives like 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (Related Compound F) lack cyclopropyl groups but share the sulfonamide motif.
- Montelukast Sodium (): Montelukast contains a sulfonamide group but integrates a quinoline moiety and carboxylic acid substituents.
Electronic and Steric Effects
The cyclopropyl group in this compound exerts shielding parameters of 17 ± 3.7 ppm (α-position), 6.1 ± 1.3 ppm (β-position), and -1.6 ± 0.8 ppm (γ-position), as determined by NMR studies . These values are smaller than phenyl group effects but directionally similar, suggesting moderate electron withdrawal. Comparatively, trifluoromethyl groups (as in perfluidone) induce stronger inductive effects, while methyl groups offer minimal electronic perturbation.
Research Findings and Implications
- Electronic Effects : Cyclopropyl groups enhance metabolic stability compared to linear alkyl chains, as seen in cyclopropyl aromatics . This property is advantageous in drug design, where stability under physiological conditions is critical.
- Bioactivity : Sulfonamides with cyclopropyl groups may exhibit unique binding modes in enzyme inhibition, as steric hindrance from the cyclopropane ring can modulate target interactions .
- Synthetic Challenges : Cyclopropanation requires precise conditions to avoid ring-opening reactions, unlike the straightforward synthesis of methyl or phenyl derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Cyclopropyl(phenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling cyclopropyl(phenyl)methane derivatives with sulfonamide precursors. Optimization requires:
- Temperature control : Maintaining 50–80°C to balance reaction rate and stability of the cyclopropyl ring .
- Catalysts : Use of bases like triethylamine to deprotonate intermediates and facilitate sulfonamide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product, validated via HPLC (>95% purity) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR confirm cyclopropyl ring integrity (e.g., characteristic coupling constants ) and sulfonamide proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1150–1300 cm (S=O stretching) and ~3300 cm (N–H) confirm sulfonamide functionality .
Advanced Research Questions
Q. How does the cyclopropyl ring influence the biological activity of this compound compared to other substituents?
- Methodological Answer :
- Steric and Electronic Effects : The cyclopropane ring introduces strain, enhancing binding rigidity to target proteins (e.g., enzymes or receptors). Comparative studies with analogs (e.g., cyclohexyl or linear alkyl substituents) show reduced activity due to lack of ring strain .
- Structure-Activity Relationship (SAR) : Replacements like phenyl or fluorophenyl groups (see ) alter hydrophobicity and π-π interactions, impacting selectivity .
Q. What strategies can resolve contradictions in reported binding affinities of this compound across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, temperature, and protein concentrations. Discrepancies often arise from variations in competitive binding assays (e.g., radioligand vs. fluorescence-based) .
- Analytical Validation : Use orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to cross-verify binding constants .
- Purity Checks : Contaminants in synthesized batches (e.g., unreacted precursors) may skew results; validate via LC-MS .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses in enzyme active sites (e.g., sulfonamide interactions with catalytic residues) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (≥100 ns trajectories) to assess cyclopropyl ring conformational rigidity .
- Quantum Mechanics (QM) : Calculate charge distribution to explain electronic effects of substituents (e.g., fluorine vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
